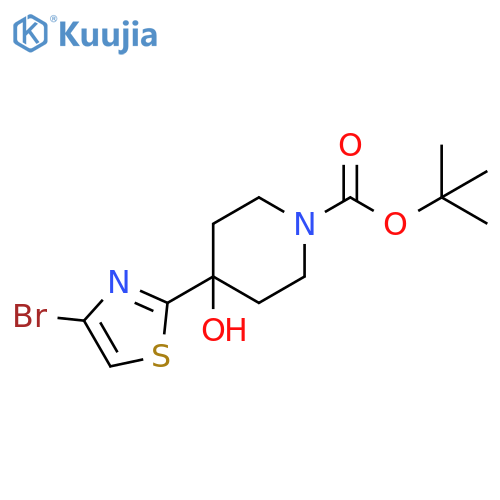

Cas no 1313009-82-3 (1-Piperidinecarboxylic acid, 4-(4-bromo-2-thiazolyl)-4-hydroxy-, 1,1-dimethylethyl ester)

1-Piperidinecarboxylic acid, 4-(4-bromo-2-thiazolyl)-4-hydroxy-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 1-Piperidinecarboxylic acid, 4-(4-bromo-2-thiazolyl)-4-hydroxy-, 1,1-dimethylethyl ester

-

- インチ: 1S/C13H19BrN2O3S/c1-12(2,3)19-11(17)16-6-4-13(18,5-7-16)10-15-9(14)8-20-10/h8,18H,4-7H2,1-3H3

- InChIKey: JGTNMIQSBBWYDN-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C2=NC(Br)=CS2)(O)CC1

じっけんとくせい

- 密度みつど: 1.493±0.06 g/cm3(Predicted)

- ふってん: 453.7±45.0 °C(Predicted)

- 酸性度係数(pKa): 12.37±0.20(Predicted)

1-Piperidinecarboxylic acid, 4-(4-bromo-2-thiazolyl)-4-hydroxy-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7428254-5.0g |

tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)-4-hydroxypiperidine-1-carboxylate |

1313009-82-3 | 95% | 5.0g |

$2443.0 | 2024-05-24 | |

| Enamine | EN300-7428254-0.25g |

tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)-4-hydroxypiperidine-1-carboxylate |

1313009-82-3 | 95% | 0.25g |

$774.0 | 2024-05-24 | |

| Enamine | EN300-7428254-1.0g |

tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)-4-hydroxypiperidine-1-carboxylate |

1313009-82-3 | 95% | 1.0g |

$842.0 | 2024-05-24 | |

| Enamine | EN300-7428254-2.5g |

tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)-4-hydroxypiperidine-1-carboxylate |

1313009-82-3 | 95% | 2.5g |

$1650.0 | 2024-05-24 | |

| Enamine | EN300-7428254-0.5g |

tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)-4-hydroxypiperidine-1-carboxylate |

1313009-82-3 | 95% | 0.5g |

$809.0 | 2024-05-24 | |

| Enamine | EN300-7428254-0.1g |

tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)-4-hydroxypiperidine-1-carboxylate |

1313009-82-3 | 95% | 0.1g |

$741.0 | 2024-05-24 | |

| Enamine | EN300-7428254-0.05g |

tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)-4-hydroxypiperidine-1-carboxylate |

1313009-82-3 | 95% | 0.05g |

$707.0 | 2024-05-24 | |

| Enamine | EN300-7428254-10.0g |

tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)-4-hydroxypiperidine-1-carboxylate |

1313009-82-3 | 95% | 10.0g |

$3622.0 | 2024-05-24 |

1-Piperidinecarboxylic acid, 4-(4-bromo-2-thiazolyl)-4-hydroxy-, 1,1-dimethylethyl ester 関連文献

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

1-Piperidinecarboxylic acid, 4-(4-bromo-2-thiazolyl)-4-hydroxy-, 1,1-dimethylethyl esterに関する追加情報

1-Piperidinecarboxylic acid, 4-(4-bromo-2-thiazolyl)-4-hydroxy-, 1,1-dimethylethyl ester (CAS No. 1313009-82-3): A Comprehensive Overview

Compound with the CAS number 1313009-82-3 and the product name 1-Piperidinecarboxylic acid, 4-(4-bromo-2-thiazolyl)-4-hydroxy-, 1,1-dimethylethyl ester represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The unique combination of functional groups, including a piperidine ring, a bromo-substituted thiazole moiety, and an ester group, positions this molecule as a versatile scaffold for developing novel therapeutic agents.

The piperidine core is a well-established pharmacophore in drug design, known for its ability to enhance binding affinity and metabolic stability. In particular, the presence of a hydroxyl group at the 4-position of the piperidine ring adds an additional layer of reactivity, enabling further derivatization and modification. This structural feature is particularly valuable in medicinal chemistry, as it allows for the introduction of diverse substituents that can modulate biological activity.

The thiazole ring, a sulfur-containing heterocycle, is another critical component of this compound. Thiazole derivatives are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromo substitution on the thiazole ring further enhances its pharmacological potential by introducing electrophilic centers that can participate in various chemical reactions. This modification is particularly useful in cross-coupling reactions commonly employed in drug synthesis.

The ester group at the 1-position of the piperidine ring serves multiple purposes. It not only contributes to the overall solubility and bioavailability of the compound but also provides a site for further functionalization. Ester groups are frequently used in drug development due to their stability under physiological conditions and their ability to be hydrolyzed to carboxylic acids, which can be further modified into other functional groups such as amides or acids.

In recent years, significant progress has been made in understanding the role of this compound in various pharmacological contexts. Studies have demonstrated that derivatives of 1-Piperidinecarboxylic acid, 4-(4-bromo-2-thiazolyl)-4-hydroxy-, 1,1-dimethylethyl ester exhibit promising activities against several diseases. For instance, research has shown that certain analogs of this compound exhibit potent inhibitory effects on enzymes involved in cancer cell proliferation. These findings have opened up new avenues for developing targeted therapies against various types of cancer.

Moreover, the compound has shown potential in treating inflammatory diseases. The bromo-substituted thiazole moiety has been found to interact with specific inflammatory pathways, leading to reduced cytokine production and attenuated inflammatory responses. This mechanism suggests that derivatives of this compound could be effective in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The development of novel antibiotics has also benefited from the exploration of structures related to 1-Piperidinecarboxylic acid, 4-(4-bromo-2-thiazolyl)-4-hydroxy-, 1,1-dimethylethyl ester. The unique combination of functional groups makes it an ideal candidate for designing molecules that can disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes. Preliminary studies have indicated that certain derivatives exhibit significant antibacterial activity against multidrug-resistant strains.

The synthetic pathways for this compound have been optimized to ensure high yield and purity. Modern synthetic techniques, including palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to construct the complex molecular framework efficiently. These advancements have not only improved the accessibility of the compound but also paved the way for large-scale production.

The pharmacokinetic properties of derivatives derived from 1-Piperidinecarboxylic acid, 4-(4-bromo-2-thiazolyl)-4-hydroxy-, 1,1-dimethylethyl ester have been thoroughly investigated to ensure their suitability for clinical applications. Studies have focused on optimizing bioavailability by modifying solubility and metabolic stability. Additionally, efforts have been made to reduce potential side effects by fine-tuning the molecular structure.

In conclusion, 1-Piperidinecarboxylic acid, 4-(4-bromo-2-thiazolyl)-4-hydroxy-, 1,1-dimethylethyl ester (CAS No. 1313009-82-3) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. Continued research into its derivatives will likely yield significant advancements in drug discovery and medical treatment.

1313009-82-3 (1-Piperidinecarboxylic acid, 4-(4-bromo-2-thiazolyl)-4-hydroxy-, 1,1-dimethylethyl ester) 関連製品

- 1805098-19-4(3-Amino-4-(aminomethyl)-2-chloro-6-(difluoromethyl)pyridine)

- 2137551-71-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)

- 40702-26-9(1,3,4-Trimethylcyclohex-3-enecarbaldehyde)

- 919063-53-9(2-(4-chlorophenyl)-1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-ylethan-1-one)

- 2274869-78-0(tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate)

- 1568124-18-4((1R)-1-(1-methyl-1H-imidazol-5-yl)ethan-1-ol)

- 1214380-35-4(4-(3-(Chloromethyl)-5-fluorophenyl)pyridine)

- 2228269-14-3(2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine)

- 1215596-09-0(Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate)

- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)